molecular formula C15H10N2Na2O7S2 B12679432 Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) CAS No. 30587-99-6

Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate)

Cat. No.: B12679432
CAS No.: 30587-99-6
M. Wt: 440.4 g/mol
InChI Key: LCUWJGNLLCMGON-UHFFFAOYSA-L
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Description

Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an imidazole ring and benzenesulphonate groups. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) typically involves the reaction of imidazole derivatives with benzenesulphonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems in industrial production also enhances efficiency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulphone derivatives, sulphonamide derivatives, and substituted imidazole compounds. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The benzenesulphonate groups enhance the compound’s solubility and reactivity, allowing it to participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) is unique due to its dual functionality, combining the properties of imidazole and benzenesulphonate groups. This dual functionality enhances its reactivity and makes it a versatile compound in various applications .

Properties

CAS No.

30587-99-6

Molecular Formula

C15H10N2Na2O7S2

Molecular Weight

440.4 g/mol

IUPAC Name

disodium;2-[2-oxo-5-(2-sulfonatophenyl)-1,3-dihydroimidazol-4-yl]benzenesulfonate

InChI

InChI=1S/C15H12N2O7S2.2Na/c18-15-16-13(9-5-1-3-7-11(9)25(19,20)21)14(17-15)10-6-2-4-8-12(10)26(22,23)24;;/h1-8H,(H2,16,17,18)(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

LCUWJGNLLCMGON-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC(=O)N2)C3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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